Cas no 2034517-02-5 (N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide)
![N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034517-02-5x500.png)
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(3-hydroxy-3-thiophen-3-ylpropyl)-7-methoxy-1-benzofuran-2-carboxamide
- N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide
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- インチ: 1S/C17H17NO4S/c1-21-14-4-2-3-11-9-15(22-16(11)14)17(20)18-7-5-13(19)12-6-8-23-10-12/h2-4,6,8-10,13,19H,5,7H2,1H3,(H,18,20)
- InChIKey: MPAMPXKTOGJLKR-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(OC)C=CC=C2C=C1C(NCCC(O)C1C=CSC=1)=O
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6416-6600-3mg |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-2μmol |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-30mg |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-10μmol |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-15mg |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-5μmol |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-20μmol |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-4mg |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-10mg |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6416-6600-25mg |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide |
2034517-02-5 | 25mg |
$109.0 | 2023-09-09 |
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide 関連文献
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamideに関する追加情報
Professional Introduction to N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 2034517-02-5)
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide, identified by its CAS number 2034517-02-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its complex aromatic and heterocyclic structure, has garnered attention due to its potential biological activities and its role in the development of novel therapeutic agents.
The structural framework of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The presence of a thiophene ring, a hydroxyl group, and a methoxy substituent on the benzofuran core creates a multifaceted scaffold that is conducive to interactions with biological targets. Specifically, the thiophene moiety is known for its ability to modulate enzyme activity and receptor binding, while the hydroxyl and methoxy groups can enhance solubility and metabolic stability.
In recent years, there has been growing interest in the development of molecules that combine structural features from different pharmacological classes. The compound N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide exemplifies this trend, as it integrates elements from both benzofuran and thiophene derivatives. Such hybrid structures have shown promise in addressing multifactorial diseases by targeting multiple pathways simultaneously.
The benzofuran moiety, in particular, has been extensively studied for its potential applications in medicinal chemistry. Benzofurans are known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The methoxy group on the benzofuran ring further enhances these properties by influencing electronic distribution and steric hindrance around the active site of target proteins.
The propyl chain extending from the hydroxyl group in N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide adds another layer of complexity to the molecule. This aliphatic chain can modulate binding affinity and selectivity by influencing conformational flexibility. Additionally, the presence of a hydroxyl group at the end of the propyl chain introduces polarity, which can affect solubility and bioavailability.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery. Thiophenes are heterocyclic compounds that exhibit a wide range of biological activities due to their ability to interact with various biological targets. For instance, thiophene-based molecules have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The incorporation of a thiophene ring into N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide suggests that this compound may possess similar anti-inflammatory properties.
The synthesis of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key synthetic strategies include functional group transformations such as hydroxymethylation, methylation, and coupling reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzofuran-thiophene core efficiently.
In terms of pharmacological evaluation, N-[3-hydroxy-3-(thiophen-3-ytl)propyl]-7-methoxy-l-benzofuran-Z-carboxamide, like many complex organic molecules, requires thorough characterization through in vitro and in vivo studies. These studies aim to elucidate its mechanism of action, assess its potency against specific biological targets, and evaluate its safety profile. Preliminary data suggest that this compound exhibits promising activity in models relevant to inflammation and cancer.
The potential applications of N-[3-hydroxy-S-(thiophen-Z-ytl)propvl] -<em>7-methoxv-l-benzovfuan-Z-cafboxarnide</em> extend beyond traditional therapeutic areas. Its unique structural features make it a valuable scaffold for designing novel drugs targeting emerging diseases or resistant pathogens. Additionally, its ability to modulate multiple biological pathways positions it as a candidate for combination therapies, which are increasingly recognized as an effective strategy in modern medicine.
The development of N-[
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